![molecular formula C21H18Cl2O3 B1597548 Ethyl 4,6-bis(4-chlorophenyl)-2-oxo-3-cyclohexene-1-carboxylate CAS No. 26379-96-4](/img/structure/B1597548.png)
Ethyl 4,6-bis(4-chlorophenyl)-2-oxo-3-cyclohexene-1-carboxylate
Overview
Description
This compound is a complex organic molecule with multiple functional groups. It contains two chlorophenyl groups attached to a cyclohexene ring, which also carries an ethyl carboxylate group and a ketone functional group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclohexene ring, chlorophenyl groups, and ethyl carboxylate group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The chlorophenyl groups might undergo reactions with nucleophiles, while the ethyl carboxylate group could participate in esterification or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Mechanism of Action
Ethyl 4,6-bis(4-chlorophenyl)-2-oxo-3-cyclohexene-1-carboxylate acts as an inhibitor of enzyme-catalyzed reactions. It binds to the active site of the enzyme, blocking its activity and preventing the reaction from occurring. This mechanism of action is used to study the structure and function of enzymes, as well as to synthesize various organic compounds.
Biochemical and Physiological Effects
This compound is known to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases, phosphatases, and kinases. Additionally, it has been shown to inhibit the activity of certain hormones, such as insulin and glucagon. Furthermore, this compound has been shown to have an effect on the metabolism of lipids and carbohydrates, as well as on the metabolism of nucleic acids.
Advantages and Limitations for Lab Experiments
The use of Ethyl 4,6-bis(4-chlorophenyl)-2-oxo-3-cyclohexene-1-carboxylate in laboratory experiments has several advantages. It is a relatively stable compound and can be stored for long periods of time without significant degradation. Additionally, it is easy to handle and can be used in a variety of reaction conditions. However, there are some limitations to the use of this compound in laboratory experiments. It is a toxic compound and should be handled with care. Additionally, it is prone to hydrolysis and should be stored in anhydrous conditions.
Future Directions
The use of Ethyl 4,6-bis(4-chlorophenyl)-2-oxo-3-cyclohexene-1-carboxylate in scientific research and laboratory experiments is an area of active research. Potential future directions include the development of new synthetic methods for the preparation of this compound, the exploration of new applications for this compound in organic synthesis, and the investigation of its effects on other biochemical and physiological processes. Additionally, further research could be conducted to improve the understanding of the mechanism of action of this compound, and to develop new methods for its synthesis and use.
Scientific Research Applications
Ethyl 4,6-bis(4-chlorophenyl)-2-oxo-3-cyclohexene-1-carboxylate is a useful reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anticancer drugs. It is also used in the synthesis of organic materials, such as polymers and dyes. Additionally, this compound is used in the synthesis of peptides and proteins, and it is also used as a reagent for the preparation of heterocyclic compounds.
Safety and Hazards
properties
IUPAC Name |
ethyl 4,6-bis(4-chlorophenyl)-2-oxocyclohex-3-ene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2O3/c1-2-26-21(25)20-18(14-5-9-17(23)10-6-14)11-15(12-19(20)24)13-3-7-16(22)8-4-13/h3-10,12,18,20H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXYDRYEGXEPOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376897 | |
Record name | Ethyl 1~4~,3~4~-dichloro-2~5~-oxo-2~2~,2~3~,2~4~,2~5~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~4~-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26379-96-4 | |
Record name | Ethyl 1~4~,3~4~-dichloro-2~5~-oxo-2~2~,2~3~,2~4~,2~5~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~4~-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.